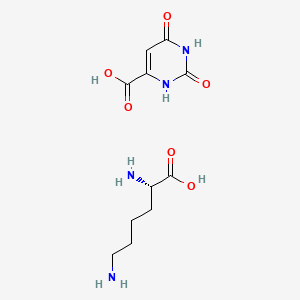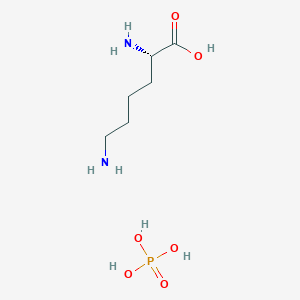
N6-甲基腺苷
描述
N6-甲基腺苷是一种在各种RNA分子中发现的天然修饰核苷,包括信使RNA、转移RNA、核糖体RNA和小核RNA。它于1970年代首次被发现,是真核信使RNA中最常见的内部修饰之一。 这种修饰在调节基因表达和各种生物过程中起着至关重要的作用,包括RNA稳定性、剪接、翻译和降解 .
科学研究应用
N6-甲基腺苷在科学研究中具有广泛的应用:
化学: 它被用作模型化合物来研究RNA修饰及其对RNA结构和功能的影响。
生物学: N6-甲基腺苷对于理解基因表达的转录后调控至关重要。它参与了RNA剪接、核输出和翻译等过程。
医学: 对N6-甲基腺苷的研究对癌症治疗有影响,因为其失调与各种癌症有关。它还在病毒感染和免疫反应中发挥作用。
准备方法
合成路线和反应条件: N6-甲基腺苷可以通过几种化学路线合成。一种常见的方法是在碱存在下(例如氢化钠),用甲基碘化物对腺苷进行甲基化。反应通常在像二甲基甲酰胺这样的非质子溶剂中于升高的温度下进行。 另一种方法是在甲基转移酶存在下使用S-腺苷甲硫氨酸作为甲基供体 .
工业生产方法: N6-甲基腺苷的工业生产通常涉及使用工程微生物的生物技术过程。这些微生物经过基因改造以过表达催化腺苷甲基化的特定甲基转移酶。 该过程在受控条件下在大规模生物反应器中进行,以优化产量和纯度 .
化学反应分析
反应类型: N6-甲基腺苷会发生各种化学反应,包括:
氧化: 它可以被氧化形成N6-甲基肌苷。
还原: 还原反应可以将其还原回腺苷。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠等还原剂。
取代: 可以使用氨或胺等亲核试剂进行取代反应.
主要形成的产物:
氧化: N6-甲基肌苷。
还原: 腺苷。
取代: 各种取代的腺苷衍生物.
作用机制
N6-甲基腺苷通过涉及各种分子靶点和途径的复杂机制发挥其作用:
甲基转移酶(书写器): METTL3和METTL14等酶将甲基添加到腺苷上。
脱甲基酶(擦除器): FTO和ALKBH5等酶去除甲基。
RNA结合蛋白(阅读器): YTHDF1、YTHDF2和IGF2BP等蛋白识别并结合甲基化的RNA,影响其稳定性、剪接和翻译 .
相似化合物的比较
N6-甲基腺苷在RNA修饰中是独一无二的,因为它广泛存在并对RNA代谢产生重大影响。类似的化合物包括:
5-甲基胞嘧啶: 另一种参与基因调控的常见RNA修饰。
N1-甲基腺苷: 在转移RNA和核糖体RNA中发现的一种修饰。
2'-O-甲基腺苷: 一种影响RNA稳定性和功能的修饰 .
N6-甲基腺苷因其动态和可逆性而脱颖而出,这使得可以对基因表达和细胞过程进行微调调节。
属性
IUPAC Name |
2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAYFKKCNSOZKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859685 | |
| Record name | N-Methyl-9-pentofuranosyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60209-41-8, 65494-95-3, 1867-73-8 | |
| Record name | NSC409168 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC97113 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N6-Methyladenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















